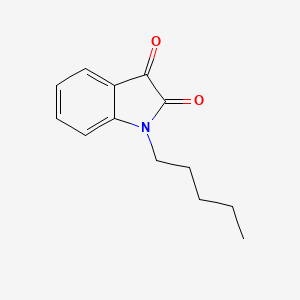

1-Pentyl-1H-indole-2,3-dione

説明

Overview of Indole-2,3-dione (Isatin) as a Heterocyclic Scaffold

Isatin (B1672199), or 1H-indole-2,3-dione, is a naturally occurring and synthetically versatile compound that has captured the attention of chemists and pharmacologists for over a century. tjpr.org Its unique structural features and broad spectrum of reactivity make it a valuable building block in the synthesis of a wide array of bioactive molecules.

The history of isatin dates back to 1841 when it was first obtained by Erdmann and Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids. researchgate.netpnrjournal.com This discovery was significant as it introduced a new heterocyclic scaffold to the scientific community. Interestingly, isatin was synthesized before it was found to occur naturally. tjpr.org It has since been identified in various plant species of the genus Isatis and in Couroupita guianensis, and has also been detected as an endogenous compound in mammals, including humans, as a metabolic derivative of adrenaline. researchgate.net

The isatin moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov Isatin and its derivatives have been extensively studied and have shown a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. tjpr.orgnih.govrjppd.org

In the realm of organic synthesis, isatin is a highly valuable precursor for creating more complex heterocyclic systems. researchgate.net Its reactivity allows for the synthesis of a variety of compounds, including indoles, quinolines, and spiro-fused heterocycles. researchgate.net The versatility of isatin has led to its use in the development of numerous synthetic methodologies and the generation of extensive compound libraries for drug discovery. nih.gov

The chemical reactivity of isatin stems from its unique structural features. The molecule consists of a fused benzene (B151609) and pyrrole (B145914) ring system, with two carbonyl groups at positions 2 and 3 of the indole (B1671886) core. nih.gov This arrangement provides multiple reactive sites for chemical modification.

Key structural characteristics that are relevant for derivatization include:

The N-H group of the lactam: The acidic proton on the nitrogen atom can be readily substituted, allowing for N-alkylation, N-acylation, and N-arylation. nih.gov

The C3-carbonyl group (ketone): This is the most reactive carbonyl group and is susceptible to nucleophilic attack, leading to the formation of a variety of 3-substituted derivatives.

The C2-carbonyl group (amide): This carbonyl is less reactive than the C3-ketone but can still participate in certain reactions.

The aromatic ring: The benzene ring can undergo electrophilic substitution reactions, typically at the C5 and C7 positions. nih.gov

These reactive sites provide a platform for the systematic modification of the isatin scaffold to fine-tune its physicochemical properties and biological activity.

Introduction to N-Substituted Indole-2,3-diones

The modification of the isatin core at the N1 position has been a particularly fruitful strategy in the development of new isatin-based compounds with tailored properties.

N-alkylation, the process of adding an alkyl group to the nitrogen atom of the isatin ring, is a fundamental synthetic transformation that significantly influences the compound's characteristics. nih.gov This modification can alter the molecule's lipophilicity, steric profile, and electronic properties. Consequently, N-alkylation has been shown to be a critical factor in modulating the biological activity of isatin derivatives. nih.gov For instance, SAR (Structure-Activity Relationship) studies have revealed that N-alkylation can enhance the antibacterial activity of isatin compounds. nih.gov Furthermore, N-substituted isatins are effective inhibitors of various enzymes. tjpr.org

Within the broad class of N-alkylated isatins, this article focuses specifically on 1-Pentyl-1H-indole-2,3-dione . This compound, with the CAS number 4290-90-8, features a five-carbon pentyl chain attached to the nitrogen of the isatin core. nih.govmolport.com The introduction of this alkyl chain imparts specific physicochemical properties to the molecule and has been the subject of research to explore its potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | nih.govmolport.com |

| Molecular Weight | 217.27 g/mol | nih.gov |

| CAS Number | 4290-90-8 | nih.govmolport.com |

| IUPAC Name | 1-pentylindole-2,3-dione | nih.gov |

The synthesis of this compound can be achieved through standard N-alkylation procedures, often involving the reaction of isatin with a pentyl halide in the presence of a base. ontosight.ai

Detailed Research Findings

Recent scientific investigations have shed light on the specific biological activities of this compound, particularly its role as an enzyme inhibitor.

One study focused on the development of selective inhibitors for aldehyde dehydrogenases (ALDHs), a family of enzymes involved in various physiological and pathological processes. acs.org In this research, this compound (referred to as compound 3 in the study) was evaluated for its inhibitory activity against three ALDH isoenzymes: ALDH1A1, ALDH2, and ALDH3A1. acs.org The results demonstrated that this compound is a potent inhibitor of ALDH1A1 and also shows activity against the other tested isoenzymes. acs.org The inhibitory concentrations (IC₅₀) are presented in the table below.

In another study, a series of N-alkyl isatins were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease. nih.gov 1-Pentylindoline-2,3-dione was among the compounds tested. nih.gov

The following table summarizes the reported biological activity data for this compound.

| Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|

| ALDH1A1 | 0.12 ± 0.02 | acs.org |

| ALDH2 | 1.5 ± 0.1 | acs.org |

| ALDH3A1 | 0.25 ± 0.02 | acs.org |

| Acetylcholinesterase (AChE) | > 50 | nih.gov |

| Butyrylcholinesterase (BChE) | > 50 | nih.gov |

These findings highlight the potential of the N-pentyl substituent to confer specific inhibitory activities to the isatin scaffold. The data suggests that while this compound is a potent inhibitor of certain aldehyde dehydrogenase isoenzymes, it is not a significant inhibitor of cholinesterases under the tested conditions. acs.orgnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-pentylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPQGQPUANQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364501 | |

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-90-8 | |

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Pentyl 1h Indole 2,3 Dione

Direct N-Alkylation of Isatin (B1672199)

The introduction of an alkyl group, such as a pentyl moiety, onto the nitrogen atom of the isatin ring is a fundamental transformation that enhances the stability of the isatin nucleus towards bases while preserving its inherent reactivity. This section explores the established and emerging methods for achieving this direct N-alkylation.

Conventional Approaches to N-Alkylation

Conventional methods for the N-alkylation of isatin have been extensively documented and typically involve the deprotonation of the isatin nitrogen followed by nucleophilic substitution with an appropriate alkylating agent.

The initial and crucial step in the N-alkylation of isatin is the generation of the isatin anion. This is accomplished by treating isatin with a suitable base. A variety of bases have been successfully employed for this purpose, including sodium hydroxide (B78521) (NaOH), sodium hydride (NaH), potassium carbonate (K2CO3), and caesium carbonate (Cs2CO3). The choice of base can influence the reaction rate and yield.

The reaction is typically carried out in a polar aprotic solvent that can dissolve the reactants and facilitate the formation of the isatin anion. N,N-dimethylformamide (DMF) is a commonly used solvent in this context, though others like N-methyl-2-pyrrolidinone (NMP) have also been found to be effective. nih.gov The selection of the solvent is critical for ensuring a homogeneous reaction mixture and promoting the desired nucleophilic attack.

Once the isatin anion is formed, it acts as a nucleophile and reacts with an alkylating agent. The most common alkylating agents for this purpose are alkyl halides (such as alkyl bromides, chlorides, or iodides) or alkyl sulfates. nih.gov For the synthesis of 1-Pentyl-1H-indole-2,3-dione, a pentyl halide, for instance, 1-bromopentane, would be the reagent of choice. The reaction proceeds via an SN2 mechanism, where the isatin anion displaces the halide ion from the pentyl group, forming the N-C bond.

While the general principles of N-alkylation are well-established, specific examples provide valuable insights into reaction conditions and outcomes. In a typical procedure for the synthesis of an N-alkylated isatin, isatin is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. The mixture is stirred to facilitate the formation of the isatin salt. Subsequently, the pentyl halide, for example, 1-bromopentane, is introduced, and the reaction mixture is heated to ensure the completion of the alkylation process. The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the product, this compound, is isolated through standard work-up procedures, which may include filtration, extraction, and purification by crystallization or chromatography.

A study on the N-alkylation of isatin with various alkyl halides provides a basis for the conditions applicable to the synthesis of the pentyl derivative. For instance, the reaction of isatin with n-butyl bromide, a close homolog of pentyl bromide, in the presence of a base in DMF, demonstrates the feasibility and general conditions for such transformations. The reaction parameters can be fine-tuned to optimize the yield of this compound.

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

| Isatin | K2CO3 | DMF | Room Temp. to 80°C | 5-24 h | Good |

| Isatin | NaH | DMF | 25-80°C | Variable | Good |

| Isatin | Cs2CO3 | DMF | Room Temp. to 80°C | 5-24 h | Good |

This table presents generalized conditions for the N-alkylation of isatin based on common laboratory practices.

Novel and Environmentally Benign Synthetic Methods

In recent years, there has been a growing emphasis on developing more sustainable and efficient chemical processes. This has led to the exploration of novel methods for N-alkylation that offer advantages over conventional approaches, such as reduced reaction times, lower energy consumption, and the use of less hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the N-alkylation of isatin has been shown to significantly reduce reaction times from hours to minutes. nih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer.

In a typical microwave-assisted synthesis of N-alkylisatins, a mixture of isatin, an alkyl halide, a base (such as K2CO3 or Cs2CO3), and a small amount of a polar solvent like DMF or NMP is subjected to microwave irradiation. nih.gov The use of minimal solvent, sometimes referred to as "solvent-free" or "solid-phase" conditions, is a key advantage of this method, simplifying the work-up procedure and reducing waste. The yields obtained through microwave-assisted N-alkylation are often comparable to or even higher than those achieved with conventional heating. nih.gov

| Method | Base/Solvent | Reaction Time | Yield |

| Conventional Heating | K2CO3 / DMF | Hours | Good |

| Microwave Irradiation | K2CO3 / DMF (few drops) | Minutes | High |

This table provides a comparative overview of conventional versus microwave-assisted N-alkylation of isatin.

Metal-Free Synthetic Routes (e.g., I2-DMSO catalysis)

A notable advancement in the synthesis of N-substituted isatins is the development of metal-free catalytic systems, with the iodine-dimethyl sulfoxide (B87167) (I2-DMSO) system being a prime example. researchgate.netresearchgate.netnih.gov This approach is recognized as a versatile, practical, and environmentally friendly alternative to traditional metal catalysts. nih.govrsc.org The I2/DMSO pair functions as a mild oxidative system capable of facilitating the formation of various carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org

In the context of N-alkylated isatins, a metal-free synthesis has been developed that utilizes I2-DMSO to catalyze the intramolecular oxidative cyclization of 2-(alkylamino)-acetophenones. researchgate.net This methodology proceeds through the activation of a C-H bond, followed by an internal cyclization to yield the desired N-alkylated isatin product. researchgate.net The use of I2/DMSO as a catalytic system is part of a broader trend in synthetic chemistry to develop more sustainable and efficient reaction protocols. nih.gov

Photocatalytic Aerobic Oxidation of Indoles

Photocatalytic aerobic oxidation represents an environmentally benign and modern method for the synthesis of N-alkylated isatins from corresponding indole (B1671886) precursors. nih.gov This technique utilizes molecular oxygen (O2), often from ambient air, as the primary oxidizing agent, which is both abundant and sustainable. nih.govnih.gov The reaction is facilitated by a photosensitizer, such as a dicyanopyrazine derivative (DPZ), in the presence of visible light. nih.gov This process directly converts N-alkylated indoles into N-alkylated isatins, offering a green alternative to traditional oxidation methods. nih.gov

Unified Multisubstrate Domino Approaches

Domino reactions, also known as tandem or cascade reactions, offer an efficient pathway for the synthesis of complex molecules like substituted indoles from simple starting materials in a single operation. These processes involve a sequence of intramolecular reactions, which enhances atom economy and reduces waste by minimizing intermediate purification steps. chemrevlett.com For instance, a [3+2] anionic cyclization strategy has been developed for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.comnih.gov This method begins with the formation of an imine, which then reacts with a deprotonated ester. The subsequent intramolecular nucleophilic aromatic substitution (SNAr) ring closure and spontaneous air oxidation yield the final aromatic indole structure. mdpi.comnih.gov While not explicitly detailed for this compound, these unified approaches demonstrate a powerful strategy for constructing the core indole scaffold with various substitutions.

Stereoselective and Enantioselective N-Alkylation Approaches

The synthesis of chiral N-alkylated isatins is of significant interest due to the importance of enantiomerically pure compounds in biological and pharmaceutical applications. rsc.org Catalytic enantioselective reactions targeting the indole N1 position have been developed to produce optically enriched N-alkylated isatins. rsc.orgrsc.org These methods provide access to chiral molecules that can serve as valuable precursors for other complex, biologically active indole derivatives. rsc.orgnih.gov

Prolinol-Catalyzed Iminium Activation for Enantioselective Synthesis

A highly effective method for the asymmetric N-alkylation of isatins involves the use of prolinol-based catalysts. rsc.orgnih.gov This approach utilizes iminium activation, where the prolinol catalyst reacts with an α,β-unsaturated aldehyde (enal) to form a transient iminium ion. rsc.org This activation enhances the electrophilicity of the enal, facilitating a conjugate addition reaction with the isatin nitrogen. The process can yield N-alkylated isatins in good yields and with excellent enantioselectivities. rsc.orgrsc.org

The success of this reaction is highly dependent on the reaction conditions. Extensive screening of solvents, catalysts, and bases is often necessary to achieve optimal results. For example, chloroform (B151607) has been identified as a choice solvent for this transformation. rsc.org The specific structure of the prolinol silyl (B83357) ether catalyst also plays a crucial role in determining the enantiomeric excess (ee) of the product. rsc.org

Below is a table summarizing the optimization of the prolinol-catalyzed N-alkylation of an isatin derivative, illustrating the impact of different reaction parameters on yield and enantioselectivity.

| Catalyst | Solvent | Base | Time (h) | Yield (%) | ee (%) |

| 4a | Dichloromethane | - | 24 | 25 | 76 |

| 4a | Toluene | - | 24 | <10 | n.d. |

| 4a | Tetrahydrofuran | - | 24 | <10 | n.d. |

| 4a | Chloroform | - | 24 | 45 | 80 |

| 4a | Acetonitrile | - | 24 | <10 | n.d. |

| 4f | Chloroform | NaHCO3 | 4 | 37 | 91 |

| 4f | Chloroform | Na2CO3 | 3 | 73 | 91 |

| 4f | Chloroform | K2CO3 | 3 | <20 | n.d. |

| 4f | Chloroform | Cs2CO3 | 1 | Messy | n.d. |

Data adapted from research on enantioselective N-alkylation of isatins. rsc.org "n.d." indicates that the value was not determined.

Synthesis via Modification of Indole Precursors

An alternative strategy to building the N-alkylated isatin scaffold involves the direct modification of pre-existing indole derivatives. This approach is particularly useful when the corresponding N-alkylated indole is readily available.

Oxidation of Indole Derivatives to N-Alkylated Isatins

The direct oxidation of N-alkylated indoles is a straightforward and modern method for preparing N-alkylated isatins. nih.gov This transformation can be achieved using various oxidizing agents and conditions. One effective method involves bromination followed by oxidation using an N-bromosuccinimide-dimethyl sulfoxide (NBS-DMSO) reagent system. icm.edu.plresearchgate.netsemanticscholar.org This approach provides a convenient route for the conversion of indoles to their corresponding isatins. icm.edu.pl As mentioned previously, photocatalytic methods using molecular oxygen also fall under this category, offering a greener alternative for the oxidation of N-alkylated indole precursors. nih.gov

Cyclization Reactions for Isatin Ring Formation with N-Pentyl Group

The synthesis of this compound, where the N-pentyl group is incorporated during the formation of the heterocyclic isatin ring, can be achieved through established cyclization methodologies that begin with an N-substituted aniline. The Stolle synthesis is a notable and effective method for preparing N-substituted isatins. nmc.gov.inwikipedia.org This approach avoids the separate step of alkylating the isatin nitrogen, building the core structure directly around the pre-existing N-pentyl substituent.

The Stolle synthesis commences with an N-alkylaniline, in this case, N-pentylaniline. The general process involves two key steps:

Amide Formation: N-pentylaniline is reacted with oxalyl chloride. This reaction forms an N-pentyl-N-phenyloxamoyl chloride intermediate.

Intramolecular Friedel-Crafts Cyclization: The intermediate is then subjected to cyclization in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). dergipark.org.trijcmas.com The electrophilic acyl group attacks the ortho-position of the benzene (B151609) ring, leading to the formation of the five-membered lactam ring and yielding the target N-substituted isatin, this compound.

This method is considered a robust alternative to other isatin syntheses, particularly for N-substituted derivatives. nmc.gov.in Other cyclization strategies include the oxidation of N-alkylated indoles or the reaction of 2-amino acetophenones, which can also yield N-alkylated isatins through C-H bond activation and subsequent internal cyclization. dergipark.org.trnih.govirapa.org

Synthetic Strategies for Related 1-Alkyl-1H-indole-2,3-diones

Preparation of Other N-Alkyl Isatins (e.g., N-methyl, N-ethyl, N-propyl) for Comparative Studies

For comparative studies, a more common and direct synthetic route to 1-Alkyl-1H-indole-2,3-diones involves the N-alkylation of the parent isatin molecule (1H-indole-2,3-dione). This method is widely applicable for synthesizing a range of N-alkyl isatins, including N-methyl, N-ethyl, and N-propyl derivatives, by varying the alkylating agent.

The general procedure involves the deprotonation of the nitrogen atom in the isatin ring using a base, followed by a nucleophilic substitution reaction with an alkyl halide. nih.gov A typical protocol uses potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The reaction of isatin with the corresponding alkyl halide (e.g., methyl iodide, ethyl iodide, or propyl bromide) under these conditions yields the desired N-alkylated product.

Microwave-assisted synthesis has been shown to significantly accelerate this reaction, drastically reducing reaction times from hours to minutes while often improving yields. nih.govresearchgate.net The efficiency of this method allows for the straightforward preparation of a library of N-alkyl isatins for comparative biological or chemical studies.

The following table summarizes the reaction conditions and outcomes for the synthesis of N-methyl and N-ethyl isatins, providing a basis for comparison. The same methodology is applicable for the synthesis of 1-propyl-1H-indole-2,3-dione using a propyl halide.

| N-Alkyl Group | Alkylating Agent | Base/Solvent | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl | Methyl Iodide | K₂CO₃ / DMF | Microwave (300 W) | 3 min | 95% | researchgate.net |

| Methyl | Methyl Iodide | K₂CO₃ / DMF | Conventional Heating (70°C) | 1 h | 80% | researchgate.net |

| Ethyl | Ethyl Iodide | K₂CO₃ / DMF | Microwave (300 W) | 3 min | 90% | researchgate.net |

| Ethyl | Ethyl Iodide | K₂CO₃ / DMF | Conventional Heating (70°C) | 1.5 h | 78% | researchgate.net |

| Propyl | Propyl Bromide/Iodide | K₂CO₃ / DMF | N/A | N/A | N/A | General Method |

Chemical Reactivity and Derivatization of 1 Pentyl 1h Indole 2,3 Dione

The core structure of 1-Pentyl-1H-indole-2,3-dione, an N-alkylated derivative of isatin (B1672199), is characterized by two adjacent carbonyl groups at the C2 and C3 positions. The C3-keto carbonyl is notably more reactive towards nucleophiles compared to the C2-amide carbonyl, a feature that dictates the regioselectivity of many of its reactions.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the C3 carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity is the foundation for numerous addition and condensation reactions, yielding a variety of functionalized indole (B1671886) derivatives.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated. youtube.comwikipedia.orgkhanacademy.org In the context of this compound, the C3-carbonyl group can act as the electrophile, reacting with an enolate derived from another aldehyde or ketone.

However, classic self-aldol condensation is not typical for isatin derivatives as they lack α-hydrogens on the pyrrole (B145914) ring for enolization. Instead, they readily participate in crossed or directed aldol reactions. For instance, the reaction of an N-alkylated isatin with an enolizable ketone, such as acetone, in the presence of a base, would theoretically lead to the formation of a β-hydroxy ketone adduct at the C3 position. Subsequent heating can facilitate dehydration to yield an α,β-unsaturated carbonyl compound, a reaction often driven by the formation of a stable conjugated system. masterorganicchemistry.comyoutube.com While specific examples detailing the aldol condensation of this compound are not extensively reported, the general reactivity of the isatin core suggests its utility as an electrophilic partner in such reactions.

The reaction of this compound with primary amines and hydrazines is a well-established method for synthesizing imines, commonly known as Schiff bases. ijacskros.comyoutube.com This condensation reaction occurs selectively at the more reactive C3-carbonyl group. The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the C3-carbonyl carbon, followed by dehydration to form the C=N double bond. youtube.com

N-alkylated isatins, such as N-benzylisatin, serve as excellent analogs for predicting the reactivity of this compound. sysrevpharm.orgresearchgate.net For example, condensation with substituted anilines, sulfanilamide, or 4-aminoantipyrine (B1666024) yields the corresponding 3-iminoindolin-2-one derivatives. sysrevpharm.orgresearchgate.netnih.gov These reactions are fundamental in medicinal chemistry for generating diverse molecular libraries. nih.gov Similarly, reactions with hydrazine (B178648) hydrate (B1144303) and its derivatives produce 3-hydrazonoindolin-2-ones, which are versatile intermediates for further synthesis. nih.gov

| N-Substituent | Amine/Hydrazine Reactant | Product Type |

|---|---|---|

| Benzyl | 4-Aminoantipyrine | (z)-1-benzyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-ylimino)indolin-2-one |

| Benzyl | Sulphanilamide | N-benzylisatin-sulfanilamide Schiff base |

| Unsubstituted (Isatin) | p-Toluidine | 3-(p-tolylimino)indolin-2-one |

| Unsubstituted (Isatin) | Hydrazine Hydrate | 3-hydrazonoindolin-2-one |

Spiro-Derivatization at the C3 Position

The C3-carbonyl of this compound is a key functional group for constructing spirocyclic systems, where the C3 carbon becomes a spiro center linking the indolinone core to another ring system. These spirooxindole scaffolds are prevalent in natural products and are of significant interest in drug discovery. mdpi.comnih.gov

A variety of synthetic strategies have been developed to access spirooxindoles from isatin derivatives. nih.govnih.gov Multi-component reactions (MCRs) are particularly efficient, allowing the construction of complex spiro-heterocycles in a single step. For instance, a three-component reaction between an isatin derivative, an arylamine, and cyclopentane-1,3-dione in acetic acid can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org The proposed mechanism involves an initial aldol-type addition of the dione (B5365651) to the isatin C3-carbonyl, followed by dehydration and subsequent reaction with the amine to form the fused pyridine (B92270) ring. beilstein-journals.org

Another powerful method is the [3+2] cycloaddition reaction using azomethine ylides. These ylides, often generated in situ from the condensation of an amino acid (like sarcosine) and an aldehyde, react with the C3-carbonyl of N-alkylated isatins, which acts as the dipolarophile, to produce spiro[indoline-3,3′-pyrrolidine] derivatives. mdpi.comnih.gov Research on a 1-hexyl-isatin derivative, a close homolog of the pentyl compound, has demonstrated its successful use in 1,3-dipolar cycloadditions to form spiro[indoline-3,3′-indolizine] systems. st-andrews.ac.uk

| Isatin Derivative | Reactants | Spiro-Ring System Formed | Reaction Type |

|---|---|---|---|

| N-Alkyl Isatin | Sarcosine, Paraformaldehyde | Pyrrolidine | [3+2] Cycloaddition |

| Isatin | Arylamine, Cyclopentane-1,3-dione | Dihydropyridine | Three-Component Reaction |

| N-Hexyl Isatin | Pipecolic acid, Electron-deficient alkene | Indolizine | 1,3-Dipolar Cycloaddition |

| Isatin | 2'-Hydroxyacetophenone | Chroman | Condensation |

Ring Transformations and Rearrangements

The indole-2,3-dione nucleus can undergo significant structural changes through ring transformation and rearrangement reactions. These processes allow for the conversion of the indole scaffold into other important heterocyclic systems, such as quinolines.

One of the classic ring transformation reactions of isatin is the Pfitzinger reaction. researchgate.netresearchgate.net This reaction involves heating isatin or its derivatives with a carbonyl compound containing an α-methylene group (like acetone) in the presence of a strong base. The reaction proceeds through an initial aldol-type addition at C3, followed by cyclization and dehydration, ultimately leading to the formation of a quinoline-4-carboxylic acid. researchgate.netresearchgate.net The N-pentyl group in this compound would remain on the nitrogen atom of the newly formed quinoline (B57606) ring.

More contemporary methods have also been developed. For example, a thiol-mediated three-step cascade reaction can convert 2-halo-indoles into functionalized quinolines through a one-atom ring expansion of a spirocyclic indolenine intermediate. nih.gov While this specific sequence starts from an indole, it highlights the inherent tendency of strained indole-based intermediates to rearrange into the more stable quinoline system. Other novel reactions, such as the contraction of an o-quinone ring upon reaction with indoline (B122111) derivatives, have been shown to produce complex polycyclic indole systems. nih.gov These examples underscore the potential of the this compound core to serve as a starting material for structurally diverse and complex heterocyclic frameworks.

Ring Expansion Reactions

Ring expansion reactions of the isatin moiety, including its N-alkylated derivatives like this compound, provide a valuable route to larger heterocyclic structures, particularly seven-membered rings and quinazoline (B50416) derivatives. nih.govport.ac.uknih.gov These reactions often proceed through the cleavage of the C2-C3 bond of the indole-2,3-dione core, followed by rearrangement and incorporation of new atoms to form an expanded ring system.

One notable transformation is the synthesis of quinazolines, a significant class of nitrogen-containing heterocycles with diverse biological activities. ijpsi.orgnih.govnih.gov The reaction of N-substituted isatins with various reagents can lead to the formation of the quinazoline skeleton. For instance, the reaction with certain nitrogen-containing nucleophiles can initiate a cascade of reactions leading to the expansion of the five-membered pyrrolidine-dione ring into a six-membered pyrimidine (B1678525) ring, which is fused to the existing benzene (B151609) ring to form the quinazoline core. organic-chemistry.orgopenmedicinalchemistryjournal.com

Another example involves the reaction of isatin derivatives to form diazepinones, which are seven-membered heterocyclic compounds. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of N-alkyl isatins supports the feasibility of these transformations. nih.gov A thiol-mediated three-step cascade reaction has been shown to convert indole-tethered ynones into functionalized quinolines through a one-atom ring expansion, highlighting a modern approach to such transformations. nih.gov

Table 1: Examples of Ring Expansion Reactions Starting from Isatin Derivatives This table is illustrative of the types of reactions N-alkylated isatins can undergo, based on the general reactivity of the isatin core.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Isatin Derivative | Nitrogen Nucleophiles | Quinazoline | nih.gov, nih.gov |

| Indole-tethered ynone | Thiols | Functionalized Quinoline | nih.gov |

| Indan-1,3-dione | Alkynyl ketones | Benzoannulated seven-membered ring | nih.gov |

Conversion to Other Heterocyclic Systems (e.g., Quinolines, Oxindoles)

The this compound scaffold is a versatile precursor for synthesizing other important heterocyclic systems, most notably quinolines and oxindoles. nih.gov

Quinolines: The Pfitzinger reaction is a classic method for converting isatin and its derivatives into substituted quinoline-4-carboxylic acids. rjpbcs.comresearchgate.net This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.neticm.edu.pl For this compound, this reaction would proceed by initial nucleophilic attack of the enolate of the carbonyl compound at the C3-carbonyl of the isatin ring. Subsequent cyclization and dehydration lead to the formation of the corresponding N-pentylquinoline derivative.

Oxindoles: Oxindoles, which are 2-indolinone structures, can be synthesized from isatin derivatives through various reduction or rearrangement pathways. nih.govorganic-chemistry.org The C3-carbonyl group of this compound is susceptible to reduction. Selective reduction can yield 1-pentyl-3-hydroxyindolin-2-one, which can be further transformed. rjpbcs.com Additionally, Friedel-Crafts reactions at the C3 position with aromatic compounds can directly lead to 3,3-disubstituted oxindoles. nih.gov The development of efficient synthetic routes to oxindoles is of significant interest due to their presence in various biologically active compounds. nih.gov

Reactions on the Aromatic Ring (C4-C7)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com The existing acyl and lactam groups on the pyrrole ring act as deactivating groups, directing incoming electrophiles primarily to the C5 and C7 positions.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Nitration: The nitration of the isatin ring typically occurs at the C5-position. rjpbcs.comsemanticscholar.org The reaction of this compound with a mixture of nitric acid and sulfuric acid introduces a nitro (NO₂) group onto the aromatic ring. researchgate.neticm.edu.pllibretexts.org The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. youtube.com The presence of the deactivating groups on the five-membered ring directs the substitution away from the C4 and C6 positions. The resulting 5-nitro-1-pentyl-1H-indole-2,3-dione can be a precursor for further synthetic modifications.

Halogenation: Similarly, halogenation of the isatin core with reagents like chlorine or bromine in the presence of a Lewis acid catalyst results in the formation of halogen-substituted derivatives. youtube.com The reaction of this compound with N-halosuccinimides can also achieve monohalogenation, typically at the C5-position. rjpbcs.com This functionalization is significant as the introduction of a halogen atom provides a handle for subsequent cross-coupling reactions, further diversifying the molecular structure.

Table 2: Electrophilic Aromatic Substitution Reactions on the Isatin Ring This table outlines common electrophilic aromatic substitution reactions applicable to this compound.

| Reaction | Reagent(s) | Typical Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C5 | 5-Nitro-1-pentyl-1H-indole-2,3-dione |

| Chlorination | N-Chlorosuccinimide | C5 | 5-Chloro-1-pentyl-1H-indole-2,3-dione |

Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl substituents to aromatic rings. wikipedia.org In the context of this compound, these reactions can occur either on the aromatic ring or at the C3 position, depending on the reaction conditions and the substrate. nih.gov

Friedel-Crafts Alkylation/Acylation on the Aromatic Ring: While the isatin ring is deactivated towards electrophilic substitution, Friedel-Crafts reactions can be performed under specific conditions. nih.gov The reaction of this compound with an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) would be expected to yield substitution products on the aromatic ring, likely at the C5 or C7 position. However, the yields might be modest due to the deactivating nature of the ring.

Friedel-Crafts Reaction at C3: A more common and synthetically useful transformation is the Friedel-Crafts reaction at the C3-carbonyl group. The reaction of isatins with electron-rich aromatic compounds like indoles or pyrroles, often catalyzed by a Lewis acid, results in the formation of 3-substituted-3-hydroxyoxindoles. rsc.org These can be subsequently dehydrated to form 3-alkylideneoxindoles or reduced to 3-alkyloxindoles. This reaction pathway converts the C3-keto group into a C3-quaternary center, significantly increasing molecular complexity. nih.gov

Computational and Theoretical Studies of 1 Pentyl 1h Indole 2,3 Dione and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule. These methods are used to determine the optimized geometric structure, electronic characteristics, and reactivity of 1-Pentyl-1H-indole-2,3-dione.

Density Functional Theory (DFT) has become a primary method for studying the properties of isatin (B1672199) and its derivatives due to its balance of computational cost and accuracy. researchgate.netnih.gov For this compound, DFT calculations, commonly employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311++G, are used to obtain an optimized molecular geometry. medmedchem.comuokerbala.edu.iq These calculations provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. Furthermore, DFT is utilized to compute vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the structural integrity of the synthesized compound. researchgate.net

The electronic structure of this compound is central to its chemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. uokerbala.edu.iq A smaller energy gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. uokerbala.edu.iq These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table is interactive. You can sort and filter the data.

Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the specific regions of a molecule that are likely to be involved in chemical reactions. For isatin derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring, indicating the primary site for electrophilic attack. Conversely, the LUMO is often localized on the electron-deficient pyrrole-2,3-dione moiety, particularly the carbonyl carbons, which are susceptible to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize charge distribution. uokerbala.edu.iqresearchgate.net The NBO analysis provides detailed information on intramolecular charge transfer and hyperconjugative interactions. uokerbala.edu.iq The MEP map illustrates the electrostatic potential on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) highlighting sites for nucleophilic attack. For this compound, the carbonyl oxygens are expected to be regions of high negative potential, while the hydrogen atoms of the pentyl chain and the aromatic ring would exhibit positive potential. This charge distribution is significantly influenced by the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group at the C-2 position. nih.gov

Molecular Dynamics (MD) Simulations

While quantum calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with their environment, such as biological macromolecules.

MD simulations are instrumental in validating the results of molecular docking and assessing the stability of a ligand-protein complex over time. researchgate.net For this compound, if a potential biological target (e.g., an enzyme like protein kinase or caspase) has been identified, MD simulations can be performed to understand its binding dynamics. ut.ac.irut.ac.ir

The simulation process involves placing the docked complex in a solvent box (typically water) and applying a force field (like GROMOS96) to calculate the forces between atoms and their subsequent motions. ut.ac.ir Key parameters are analyzed during the simulation to evaluate the stability of the complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the protein interact most significantly with the ligand.

These simulations provide crucial insights into the conformational changes and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding of this compound within the active site of a biological target. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. ut.ac.ir These models are used to predict the activity of novel compounds and to guide the design of more potent analogues.

For derivatives of this compound, a QSAR model can be developed by correlating various calculated molecular descriptors with experimentally determined biological activity (e.g., IC₅₀ values). jocpr.com Studies on N-alkyl isatin derivatives have shown that their anticancer activity is influenced by descriptors related to hydrophilicity, molecular connectivity (chi2), and the presence of specific substituents. jocpr.com

The development of a QSAR model involves calculating a wide range of descriptors for a series of related compounds. These descriptors fall into several categories:

Table 2: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Describes the basic composition and flexibility of the molecule. |

| Topological | Connectivity Indices (e.g., chi2) | Quantifies molecular shape and branching. jocpr.com |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity. |

| Steric / Geometrical | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, affecting its fit in a binding site. longdom.org |

| Hydrophobic | LogP, Hydrophilic Surface Area | Quantifies the lipophilicity, crucial for membrane permeability and binding. longdom.org |

This table is interactive. You can sort and filter the data.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). jocpr.com It is a crucial tool for understanding drug-target interactions at a molecular level.

Molecular docking simulations are employed to predict how isatin derivatives, including N-pentyl substituted variants, will bind to the active site of a biological target. jocpr.comnih.gov These studies provide insights into the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which helps to rank potential drug candidates. nih.govmdpi.com For example, docking studies have been used to evaluate the interaction of novel isatin derivatives with targets like DNA, acetylcholinesterase (AChE), and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comnih.gov The results of these simulations can successfully predict whether a compound is likely to be an inhibitor of a specific enzyme, guiding further experimental validation. dntb.gov.uarsc.orgaalto.fi

Beyond predicting binding affinity, molecular docking provides a detailed analysis of the binding mode, revealing the specific intermolecular interactions that stabilize the ligand-target complex. mdpi.com These interactions commonly include:

Hydrogen Bonds: Crucial for specificity and affinity, often formed between the carbonyl groups of the isatin core and amino acid residues in the target's active site. nih.govmdpi.com

Hydrophobic Interactions: The N-pentyl group and the benzene ring of the isatin scaffold frequently engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Pi-Stacking Interactions: The aromatic ring of the indole (B1671886) core can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

The table below presents examples of biological targets for isatin derivatives and the key interactions observed in molecular docking studies.

| Biological Target | Isatin Derivative Type | Predicted Binding Interactions | Docking Score / Binding Energy (Example) |

| DNA (AT-rich region) | N-alkylated s-triazine-isatin hybrids | Hydrophobic interactions and hydrogen bonding within DNA grooves. nih.gov | -8.5 to -10.3 kcal/mol nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Isatin sulfonamide derivatives | Hydrogen bond between the isatin carbonyl and Met769; hydrophobic interactions. mdpi.com | -19.21 to -21.74 Kcal/mol mdpi.com |

| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione derivatives (related scaffold) | Cation-π interaction with Phe330; π-π contacts with Trp279. nih.gov | Negative binding affinities indicate favorable interaction. nih.gov |

Advanced Research Applications and Prospects

Application in Material Science

The inherent chemical properties of the isatin (B1672199) scaffold make its derivatives, such as 1-Pentyl-1H-indole-2,3-dione, promising candidates for various applications in material science. The ability to modify the core structure, particularly at the N1 position with groups like the pentyl chain, allows for the fine-tuning of properties such as solubility, electronic effects, and intermolecular interactions.

Corrosion Inhibitors

Derivatives of 1H-indole-2,3-dione have demonstrated significant potential as corrosion inhibitors for metals. For instance, research on a 5-chloro-isatin derivative showed it to be an effective inhibitor for mild steel in an acidic medium. researchgate.net The study revealed that the compound, 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione, achieved a high inhibition efficiency of 91% at a concentration of 10⁻³M. researchgate.net Polarization studies identified it as a mixed-type inhibitor, and its adsorption on the steel surface was found to follow the Langmuir isotherm model. researchgate.net The mechanism is largely attributed to the presence of heteroatoms (nitrogen and oxygen) and the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier. The introduction of an N-pentyl group in this compound could enhance its solubility and surface coverage in certain non-aqueous environments, potentially making it a valuable candidate for corrosion inhibition research.

Table 1: Performance of an Isatin Derivative as a Corrosion Inhibitor

| Parameter | Finding | Source |

|---|---|---|

| Compound | 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | researchgate.net |

| Metal | Mild Steel | researchgate.net |

| Medium | 1M H₃PO₄ | researchgate.net |

| Max. Efficiency | 91% at 10⁻³M | researchgate.net |

| Inhibitor Type | Mixed-Type | researchgate.net |

| Adsorption Model | Langmuir Isotherm | researchgate.net |

Fluorescent Sensors

The indole (B1671886) scaffold is a core component in many fluorescent molecules used in chemical sensing. nih.gov Isatin derivatives are being explored for their potential in developing fluorescent sensors, particularly for the detection of metal ions. The fluorescence properties of these compounds can be modulated by chemical modifications, and the interaction with specific analytes can lead to a detectable change in fluorescence, such as quenching or enhancement. mdpi.com For example, a sensor based on a pyrazoloquinoline derivative with a dipicolylamine chelator was developed for the sensitive and selective detection of Zn²⁺ ions. mdpi.com This sensor operates on an OFF-ON mechanism, where the fluorescence is initially low due to a Photoinduced Electron Transfer (PET) process but is significantly enhanced upon chelation with zinc ions. mdpi.com The N-pentyl group in this compound can influence the molecule's photophysical properties and its interaction with the surrounding environment, making it a target for the design of new fluorescent probes.

Dye Industry

Compounds based on the isatin structure are utilized as raw materials in the manufacturing of dyes. pschemicals.com The core 1H-indole-2,3-dione structure contains a chromophore responsible for its characteristic orange-red color. wikipedia.org This property is exploited in the synthesis of various dyes, including artificial indigo (B80030) and disperse dye yellows. pschemicals.com The color and application properties of these dyes can be systematically altered by introducing different substituents onto the isatin ring. The N-pentyl substituent in this compound would increase its lipophilicity, potentially improving its solubility in non-polar media and its affinity for synthetic fibers, which are desirable characteristics for certain classes of dyes.

Innovative Synthetic Methodologies and Catalysis

The synthesis and derivatization of isatins are central to exploring their applications. Modern research focuses on developing more efficient, selective, and environmentally friendly synthetic methods.

Exploration of New Catalytic Systems for Derivatization

The functionalization of the isatin core is a key area of research, with new catalytic systems being developed to improve reaction efficiency and selectivity. Phase-transfer catalysis (PTC) has been successfully employed for the N-alkylation of isatin derivatives. researchgate.net This method allows for the synthesis of compounds like this compound from isatin and a pentyl halide under mild conditions, often with high yields. researchgate.net Another important derivatization is the Pfitzinger reaction, which uses isatins to synthesize quinoline-4-carboxylic acids, a valuable scaffold in medicinal chemistry. researchgate.netresearchgate.net The development of novel catalysts for these transformations continues to be an active area of research to enhance reaction rates and product purity.

Green Chemistry Approaches in Isatin Synthesis and Functionalization

There is a growing emphasis on applying green chemistry principles to the synthesis of isatins and their derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. One such approach involves the use of novel SO₃H-functionalized ionic liquids as recyclable catalysts for Fischer indole synthesis in water, which can be a pathway to isatin precursors. rsc.org This method avoids the use of volatile organic solvents and allows for easy separation and reuse of the catalyst. rsc.org Similarly, the conversion of indoles to isatins has been achieved using reagents like N-bromosuccinimide-dimethyl sulfoxide (B87167) (NBS-DMSO), which represents a convenient synthetic method. icm.edu.pl These green approaches aim to make the production of valuable compounds like this compound more sustainable.

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often rely on volatile organic compounds (VOCs). | Emphasize the use of water or ionic liquids. rsc.org |

| Catalysts | May involve stoichiometric, non-recoverable reagents. | Focus on recyclable catalysts like functionalized ionic liquids. rsc.org |

| Reaction Conditions | Can require harsh conditions and complex workups. | Aim for milder conditions and simpler product isolation. researchgate.netrsc.org |

Future Directions in Research

The therapeutic potential of the isatin scaffold, the core of this compound, has been a subject of considerable interest in medicinal chemistry. The diverse biological activities exhibited by isatin derivatives, including antiviral, anticancer, and antibacterial properties, underscore the promise of this chemical class. researchgate.netnih.gov Future research is poised to delve deeper into the specific roles and applications of N-alkylated derivatives like this compound, aiming to unlock their full therapeutic potential.

Exploration of Novel Biological Targets for this compound and its Derivatives

The isatin core is known to interact with a variety of biological targets, which contributes to its broad spectrum of pharmacological activities. researchgate.net Isatin and its metabolites have demonstrated effects on monoamine oxidase, cyclin-dependent kinases, and other enzymes, highlighting their potential in addressing a range of diseases. nih.gov For this compound, the addition of the pentyl group at the N1 position introduces a significant lipophilic characteristic, which could influence its interaction with biological membranes and intracellular targets.

Future research will likely focus on identifying novel biological targets for this compound and its derivatives. This exploration could uncover new therapeutic applications for this specific compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify proteins and cellular pathways that are specifically modulated by this N-pentyl isatin derivative. A deeper understanding of its mechanism of action at the molecular level is crucial for its development as a targeted therapeutic agent.

Table 1: Potential Biological Targets for Isatin Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Monoamine Oxidase (MAO), Cyclin-Dependent Kinases (CDKs), Caspases | Neurodegenerative diseases, Cancer, Inflammatory diseases |

| Receptors | Atrial Natriuretic Peptide (ANP) Receptors | Cardiovascular diseases |

| Other Proteins | Tubulin | Cancer |

Development of Multi-targeting Agents

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex multifactorial diseases like cancer and neurodegenerative disorders. The isatin scaffold, with its ability to interact with diverse biological targets, is a promising platform for the development of multi-targeting agents. mdpi.com

Future research could focus on designing and synthesizing derivatives of this compound that are engineered to interact with multiple, disease-relevant targets simultaneously. For instance, by incorporating specific pharmacophores into the this compound structure, it may be possible to create hybrid molecules that, for example, inhibit both a key enzyme in a cancer pathway and a protein involved in drug resistance. This approach could lead to more effective and robust therapeutic agents with a reduced likelihood of resistance development. nih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery. nih.gov In the context of this compound, this integrated approach can significantly accelerate the identification of new derivatives with enhanced activity and improved pharmacokinetic profiles.

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets. researchgate.net These in silico studies can guide the rational design of new compounds with desired properties, thereby reducing the number of molecules that need to be synthesized and tested experimentally. beilstein-journals.org

The predictions from computational models can then be validated through experimental assays. High-throughput screening can be used to test the biological activity of a library of synthesized derivatives, and the results can be used to refine and improve the computational models. This iterative cycle of computational design and experimental validation can streamline the drug discovery process, leading to the faster identification of promising drug candidates.

Table 2: Computational and Experimental Approaches in Drug Discovery

| Approach | Techniques | Application in this compound Research |

| Computational | Molecular Docking, QSAR, Molecular Dynamics | Predicting binding modes and affinities to biological targets, Guiding the design of new derivatives. |

| Experimental | High-Throughput Screening, In vitro and in vivo assays | Validating computational predictions, Determining biological activity and efficacy. |

Q & A

Q. Basic SAR Analysis :

- Core Modifications : The indole-2,3-dione scaffold is critical; substitution at N1 (e.g., pentyl) enhances lipophilicity and membrane penetration .

- Electron-Withdrawing Groups : Fluorine or chloro substituents at position 5 increase activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8–16 µg/mL) .

- Side Chain Optimization : Longer alkyl chains (e.g., pentyl vs. methyl) improve bioavailability but may reduce solubility .

Advanced Contradiction :

While 5-fluoro derivatives show potent activity, some studies report reduced efficacy against Gram-negative strains due to efflux pump interactions. Resolve this by:

- Experimental Design : Compare MIC values in efflux-deficient E. coli mutants vs. wild-type strains .

- Computational Modeling : Use molecular docking to assess interactions with bacterial efflux proteins (e.g., AcrB) .

How do researchers address discrepancies in reported anticancer activities of this compound analogs?

Advanced Methodology :

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized Protocols : Use NCI-60 cell line panels for consistent IC₅₀ comparisons .

- Pharmacophore Mapping : Identify essential motifs (e.g., thiosemicarbazone at position 3) using 3D-QSAR models .

- Case Study : 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones showed selective MDR1 inhibition in leukemia cells (IC₅₀: 2.5 µM) but were inactive in colon cancer models, highlighting target tissue specificity .

What computational methods are used to predict the binding modes of this compound to cannabinoid receptors?

Q. Advanced Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with CB1/CB2 receptor crystal structures (PDB: 5TGZ, 6KPF).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability of the pentyl chain in the hydrophobic binding pocket .

- Key Finding : The naphthoyl group in JWH-210 analogs forms π-π interactions with Phe268 in CB1, while the pentyl chain stabilizes van der Waals contacts with Leu387 .

How can reaction conditions be optimized to improve yields of this compound derivatives?

Q. Advanced Methodology :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for coupling reactions, reducing reaction time from 24 to 6 hours .

- Solvent Effects : Replace dichloromethane with DMF to enhance solubility of polar intermediates (yield increase: 52% → 68%) .

- Microwave Assistance : Use microwave irradiation (100 W, 120°C) for 30 minutes to accelerate Friedel-Crafts acylation .

What analytical techniques are critical for characterizing this compound purity and stability?

Q. Basic Methodology :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pentyl chain integration at δ 0.88–1.85 ppm) .

- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI+ detection for purity assessment (≥95%) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to detect hydrolytic cleavage of the indole-dione core .

How do steric effects influence the biological activity of this compound analogs?

Q. Advanced SAR Analysis :

- Steric Hindrance : Bulky substituents at position 2 (e.g., methyl) reduce CB1 binding affinity (Ki: 1.2 nM → 8.7 nM) by disrupting receptor pocket accommodation .

- Case Study : 2-Methyl-1-pentyl derivatives showed 10-fold lower antibacterial activity than non-methylated analogs, suggesting steric interference with target enzymes .

What strategies are employed to resolve low solubility issues in pharmacokinetic studies?

Q. Advanced Methodology :

- Prodrug Design : Introduce phosphate esters at the indole nitrogen for enhanced aqueous solubility (e.g., 5-fold increase in PBS) .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150 nm) to improve bioavailability in murine models .

How do researchers validate the enantiomeric purity of chiral this compound derivatives?

Q. Advanced Methodology :

- Chiral HPLC : Use Chiralpak IC columns (hexane/isopropanol) to separate enantiomers (resolution factor: >1.5) .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves to confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。